molecular formula C15H16N2O3 B349788 N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)furan-2-carboxamide CAS No. 1060309-68-3

N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)furan-2-carboxamide

Cat. No. B349788
CAS RN: 1060309-68-3
M. Wt: 272.3g/mol
InChI Key: NDDLVMKCZRNTJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)furan-2-carboxamide is a furan-2-carboxamide derivative . It is structurally related to fentanyl, which is a propionamide .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized by the reaction of commercially available furan-2-carbonyl chloride and 4-bromoaniline in the presence of triethylamine base and dry dichloromethane (DCM) to afford the product in an excellent yield (94%) at room temperature . Another example is the synthesis of N-(pyridin-2-ylmethyl)furan-2-carboxamide, which was successfully synthesized and characterized by spectral techniques .


Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . For instance, in the molecule N-(pyridin-2-ylmethyl)furan-2-carboxamide, the dihedral angle between furan and pyridine rings is 73.52(14)° .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, N-(4-bromophenyl)furan-2-carboxamide was arylated by employing triphenylphosphine palladium as a catalyst and K3PO4 as a base to afford N-(4-bromophenyl)furan-2-carboxamide analogues in moderate to good yields (43–83%) .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide is a furan-2-carboxamide derivative of N-phenyl-1-(2-phenylethyl)piperidin-4-amine and structurally related to fentanyl, which is a propionamide .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research into the synthesis of thio- and furan-fused heterocycles has led to the development of novel compounds such as ethyl 4-oxo-4H-furo[3,2-c]pyran-6-yl carbonate and others, starting from corresponding acid derivatives. These syntheses involve intramolecular cyclization, showcasing the utility of furan derivatives in creating complex heterocyclic structures (Ergun et al., 2014).

Antimicrobial Activity

Furan-3-carboxamides have been synthesized and tested for their antimicrobial activity against a variety of microorganisms, including yeast, filamentous fungi, bacteria, and algae. Some of these compounds have shown significant in vitro antimicrobial activity, indicating their potential as therapeutic agents (Zanatta et al., 2007).

Chemical Reactivity Studies

Studies on the photochemical preparation of 2-dimethylaminophenylfurans, -pyrroles, and -thiophenes have provided insights into the reactivity of furan compounds under light exposure. These studies contribute to the understanding of furan derivatives' behavior in various chemical contexts (Guizzardi et al., 2000).

Potential Pharmacological Uses

Research into furan-carboxamide derivatives has identified novel inhibitors of the lethal H5N1 influenza A virus. These studies highlight the potential of furan derivatives as antiviral agents, demonstrating the chemical versatility and applicability of these compounds in developing new therapeutic agents (Yongshi et al., 2017).

Mechanism of Action

The mechanism of action of similar compounds has been investigated. For instance, a synthesized resveratrol analogue, (E)-N-(2-(4-methoxystyryl) phenyl) furan-2-carboxamide, was found to exert a cytotoxic effect on colorectal cancer. The molecule was found to be the most effective activity against these bacteria, particularly NDM-positive bacteria A. baumannii as compared to various commercially available drugs .

Safety and Hazards

The safety and hazards of similar compounds have been assessed. For example, furanylfentanyl, a synthetic opioid closely related to fentanyl, is likely to be a potent opioid narcotic analgesic and may have an abuse liability and dependence potential in humans .

properties

IUPAC Name

N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-17(2)14(18)10-11-5-7-12(8-6-11)16-15(19)13-4-3-9-20-13/h3-9H,10H2,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDLVMKCZRNTJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.